N-(6-methyl-1,3-benzodioxol-5-yl)urea
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Description
“N-(6-methyl-1,3-benzodioxol-5-yl)urea” is an organic compound . It contains a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 2 ether(s) (aromatic) .
Molecular Structure Analysis
The molecular structure of “N-(6-methyl-1,3-benzodioxol-5-yl)urea” includes a five-membered ring and a six-membered ring, forming a nine-membered ring structure. It also contains a urea (-thio) derivative and two aromatic ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-methyl-1,3-benzodioxol-5-yl)urea” are not explicitly stated in the available resources .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Anticancer Investigations : The synthesis of urea derivatives, including those structurally related to "N-(6-methyl-1,3-benzodioxol-5-yl)urea", has been explored for their potential antimicrobial and anticancer activities. For instance, Mustafa et al. (2014) synthesized urea derivatives to investigate their enzyme inhibition and anticancer activities, finding promising results against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Adjuvant Activity on Cytokinins : Research by Brunoni et al. (2021) explored the adjuvant activity of urea derivatives on cytokinins, demonstrating their potential to enhance plant growth and development through cytokinin receptor activation and the inhibition of cytokinin oxidase/dehydrogenase activity (Brunoni, Rolli, Polverini, Spíchal, & Ricci, 2021).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : A study by Esteves-Souza et al. (2006) synthesized asymmetric ureas and thioureas to evaluate their cytotoxic effects against cancer cells and their inhibitory activity on DNA topoisomerases, highlighting their antiproliferative action (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Synthesis and Chemical Properties
- Organic Impurity Profiling : Heather et al. (2017) examined the synthesis and impurity profile of methylone, a compound related to "N-(6-methyl-1,3-benzodioxol-5-yl)urea", to understand the synthetic pathways and impurities that arise during its production, providing insights into the challenges of synthesizing complex organic molecules (Heather, Bortz, Shimmon, & McDonagh, 2017).
properties
IUPAC Name |
(6-methyl-1,3-benzodioxol-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRNCSLPYPLOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)N)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1,3-benzodioxol-5-yl)urea |
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